1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine
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Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the butyl and naphthylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the naphthylthio group.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or nitro groups. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential pharmacological activities. The presence of the piperazine ring is often associated with bioactivity, making it a candidate for drug development.
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications. The fluorophenyl and naphthylthio groups may contribute to binding affinity and specificity towards biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine include other piperazine derivatives with different substituents. Examples include:
- 1-(4-Phenylbutyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine
- 1-(4,4-Bis(4-chlorophenyl)butyl)-4-(2-hydroxy-3-(1-naphthylthio)propyl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of fluorine atoms, for example, can enhance metabolic stability and binding affinity in medicinal chemistry applications.
Properties
CAS No. |
143760-10-5 |
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Molecular Formula |
C33H36F2N2OS |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-naphthalen-1-ylsulfanylpropan-2-ol |
InChI |
InChI=1S/C33H36F2N2OS/c34-28-14-10-26(11-15-28)31(27-12-16-29(35)17-13-27)8-4-18-36-19-21-37(22-20-36)23-30(38)24-39-33-9-3-6-25-5-1-2-7-32(25)33/h1-3,5-7,9-17,30-31,38H,4,8,18-24H2 |
InChI Key |
KCRLWBXSIQLNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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